molecular formula C13H15N3O3 B8552721 ethyl 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoate

ethyl 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoate

Cat. No. B8552721
M. Wt: 261.28 g/mol
InChI Key: HORZZCMRRPYZPO-UHFFFAOYSA-N
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Patent
US08846910B2

Procedure details

In a dry round bottom flask, 1,2,3-benzotriazin-4(3H)-one (50 g), ethyl 4-bromobutanoate (86.2 g) and potassium carbonate (141 g) were taken and dissolved in dimethylformamide (350 mL) and heated to 60° C. to 70° C. for 3 to 4 hours. After cooling to room temperature, water was added to the reaction mixture and extracted with ethyl acetate. The combined organic layer was washed with water and brine and dried over anhydrous sodium sulfate. Solvents were evaporated under reduced pressure and the crude product was purified by silica gel flash column chromatography over silica gel using 20% ethylacetate in hexane as eluant to afford the title compound (68 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
86.2 g
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=[O:11])[NH:3][N:2]=1.Br[CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[O:11]=[C:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[N:1]=[N:2][N:3]1[CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1=NNC(C2=C1C=CC=C2)=O
Name
Quantity
86.2 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
141 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. to 70° C. for 3 to 4 hours
Duration
3.5 (± 0.5) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel flash column chromatography over silica gel using 20% ethylacetate in hexane as eluant

Outcomes

Product
Name
Type
product
Smiles
O=C1N(N=NC2=C1C=CC=C2)CCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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